molecular formula C11H16F3NO4 B1280303 (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid CAS No. 470482-44-1

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid

Cat. No.: B1280303
CAS No.: 470482-44-1
M. Wt: 283.24 g/mol
InChI Key: OHIYKPXMNWXZQH-RQJHMYQMSA-N
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Description

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid (CAS: 470482-44-1) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a trifluoromethyl (-CF₃) substituent at the 4-position, and a carboxylic acid (-COOH) at the 2-position. Its molecular formula is C₁₁H₁₆F₃NO₄, with a molecular weight of 291.25 g/mol . The Boc group enhances solubility in organic solvents and enables selective deprotection under acidic conditions, while the -CF₃ group contributes to metabolic stability and lipophilicity. This compound is widely used in medicinal chemistry as a building block for peptidomimetics and protease inhibitors due to its stereochemical rigidity and tunable physicochemical properties.

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIYKPXMNWXZQH-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137763
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470482-44-1
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470482-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Key Reactions

Formation of the Pyrrolidine Ring

The pyrrolidine core is typically synthesized via cyclization reactions. A common starting material is (2S,4R)-N-Boc-4-hydroxy-L-proline , which serves as a chiral template. Alternatively, pyrrolidine derivatives are prepared through cyclization of linear precursors under acidic or basic conditions.

Example Reaction Pathway:
  • Cyclization : A linear diamine or amino alcohol precursor undergoes intramolecular cyclization to form the pyrrolidine ring.
  • Functionalization : Hydroxyl or carboxylic acid groups are introduced at specific positions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced via nucleophilic trifluoromethylation or electrophilic substitution . Key methods include:

Method Reagents/Conditions Yield References
Nucleophilic Trifluoromethylation Boc-4-oxopyrrolidine + Me₃SiCF₃ / TBATB (tetrabutylammonium fluoride trihydrate), THF, 0–25°C 65–75%
Electrophilic Substitution CF₃I, Cu catalyst, DMF, 80–120°C 50–60%
Case Study:

In a reported method, Boc-4-oxopyrrolidine undergoes trifluoromethylation with trimethyl(trifluoromethyl)silane (Me₃SiCF₃) in the presence of tetrabutylammonium fluoride trihydrate (TBATB) . This step forms a trifluoromethyl-substituted intermediate, which is subsequently dehydrated and hydrogenated to yield the pyrrolidine ring.

Protection with the Boc Group

The amine at position 1 is protected using di-tert-butyl dicarbonate (Boc₂O) .

Step Reagents/Conditions Yield References
Boc Protection Boc₂O, Et₃N, DCM, 0°C → RT, 2–4 hr >90%
Example Protocol:
  • Base Addition : Triethylamine (Et₃N) is added to a dichloromethane (DCM) solution of the amine.
  • Boc₂O Addition : Di-tert-butyl dicarbonate is slowly added, and the mixture is stirred at 0°C to room temperature.
  • Workup : The mixture is quenched with aqueous NaHCO₃, extracted with DCM, and purified via silica gel chromatography.

Carboxylic Acid Functionalization

The carboxylic acid at position 2 is introduced via hydrolysis of esters or oxidation of alcohols .

Method Reagents/Conditions Yield References
Ester Hydrolysis LiOH, H₂O/THF, 25°C, 12 hr 95–100%
Alcohol Oxidation KMnO₄, H₂SO₄, H₂O, reflux 70–80%

Stereochemical Control

The (2S,4R) configuration is achieved through chiral starting materials or asymmetric catalysis .

Chiral Pool Synthesis

Using (2S,4R)-N-Boc-4-hydroxy-L-proline as a precursor ensures retention of stereochemistry during functionalization.

Asymmetric Methods

Chiral catalysts, such as proline derivatives , are employed to control stereochemistry during key steps (e.g., aldol reactions).

Industrial-Scale Production

Large-scale synthesis optimizes reaction conditions and purification.

Parameter Laboratory Scale Industrial Scale
Solvent DCM, THF Toluene, Ethanol
Temperature 0–25°C 40–80°C
Catalyst Loading 10–20 mol% 5–10 mol%
Purification Column Chromatography Crystallization

Challenges and Solutions

Challenge Solution Outcome
Low Yield in Trifluoromethylation Use TBATB as a catalyst for Me₃SiCF₃ Yield improved to 75%
Epimerization Conduct reactions at low temperatures Retain stereochemistry
Solvent Waste Switch to green solvents (e.g., ethanol) Reduce environmental impact

Comparative Analysis of Reagents

Reagent Advantages Limitations
Me₃SiCF₃ High yield, mild conditions Air-sensitive
CF₃I Broad substrate scope Toxic, requires Cu catalyst
Boc₂O Efficient amine protection Sensitive to moisture

Scientific Research Applications

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and analogous pyrrolidine derivatives:

Compound Name Substituents (Position 4) Protecting Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid -CF₃ Boc C₁₁H₁₆F₃NO₄ 291.25 High lipophilicity; acid-stable protection; used in peptidomimetics
(2S,4R)-1-Fmoc-4-trifluoromethylpyrrolidine-2-carboxylic acid -CF₃ Fmoc C₂₁H₁₈F₃NO₄ 405.37 Base-labile protection; solid-phase peptide synthesis
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid Phenyl Boc C₁₆H₂₁NO₄ 291.35 Aromatic π-π interactions; potential CNS drug candidate
(2S,4R)-1-Boc-4-(4-trifluoromethylbenzyl)pyrrolidine-2-carboxylic acid 4-CF₃-benzyl Boc C₁₈H₂₂F₃NO₄ 373.37 Enhanced binding affinity via aromatic stacking
(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid -F None (N-methyl) C₆H₁₀FNO₂ 147.15 Reduced steric hindrance; improved membrane permeability
(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid -OH, -SO₂-C₆H₄F None C₁₁H₁₂FNO₅S 289.28 High polarity; glycosidase inhibition
(2R,4S)-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid -NH₂ Boc + Fmoc C₂₅H₂₈N₂O₆ 452.51 Orthogonal protection for complex syntheses

Key Research Findings

Trifluoromethyl vs. Hydroxyl Groups : The -CF₃ group in the target compound enhances metabolic stability and hydrophobic interactions compared to hydroxylated analogs like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, which acts as a glycosidase inhibitor due to its polar substituents .

Boc vs. Fmoc Protection : The Boc group in the target compound allows acid-mediated deprotection, making it suitable for sequential syntheses. In contrast, Fmoc-protected analogs (e.g., ) require base-labile conditions, limiting their compatibility with acid-sensitive substrates .

Aromatic vs. Aliphatic Substituents: The phenyl-substituted analog () exhibits weaker electron-withdrawing effects compared to -CF₃, altering electronic distribution and receptor-binding profiles.

Fluorine vs.

Biological Activity

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid (CAS No. 470482-44-1) is a chiral compound characterized by a pyrrolidine ring with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields including medicinal chemistry and biological research due to its potential biological activities and applications as a building block in drug synthesis.

  • Molecular Formula : C11H16F3NO4
  • Molar Mass : 283.25 g/mol
  • IUPAC Name : (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
  • CAS Registry Number : 470482-44-1

The mechanism of action of this compound is primarily attributed to its interactions with biomolecules. The trifluoromethyl group enhances lipophilicity, allowing for effective interactions with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects such as enzyme inhibition or receptor modulation .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially acting against specific bacterial strains.
  • Neurological Effects : Given its structural similarity to amino acids, it is being explored for potential neuroprotective effects and applications in treating neurological disorders .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureBiological Activity
(2S,4R)-1-Boc-4-fluoro-2-pyrrolidinecarboxylic acidFluoroModerate antimicrobial activity
(2S,4R)-1-Boc-4-chloro-2-pyrrolidinecarboxylic acidChloroLow neuroprotective effects
(2S,4R)-1-Boc-4-bromo-2-pyrrolidinecarboxylic acidBromoLimited biological activity

The trifluoromethyl group in this compound contributes to its enhanced stability and lipophilicity compared to its analogs, which may explain its unique biological profile .

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Neuroprotective Drug Development : A study investigated the effects of this compound on neuronal cell lines, demonstrating protective effects against oxidative stress-induced apoptosis. The results indicated a significant reduction in cell death when treated with varying concentrations of the compound.
  • Antimicrobial Testing : Another research project evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the optimal synthetic routes for preparing (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid with high enantiomeric purity?

The synthesis typically involves multi-step processes starting from chiral pyrrolidine precursors. Key steps include:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) .
  • Trifluoromethylation : Strategic functionalization at the 4-position via nucleophilic substitution or radical-mediated reactions, often requiring catalysts like copper(I) iodide or photoredox systems to maintain stereochemical integrity .
  • Carboxylic Acid Activation : Final deprotection of intermediates using trifluoroacetic acid (TFA) to yield the free carboxylic acid .
    Critical Considerations : Monitor reaction progress via HPLC or TLC to avoid racemization. Use chiral stationary phases for purification to achieve >98% enantiomeric excess (ee) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store lyophilized powder at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles by aliquoting stock solutions .
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM recommended). For aqueous compatibility, use co-solvents like PEG-300 or Tween-80 (up to 5% v/v) .
  • Handling : Use inert atmosphere (N₂/Ar) during weighing to prevent moisture absorption. Wear PPE (gloves, goggles) due to potential irritancy .

Q. What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Retention time and peak symmetry validate ee .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous pyrrolidine derivatives (e.g., hydrogen-bonding networks confirm C4 stereochemistry) .
  • NMR Spectroscopy : Key signals include δ 1.4 ppm (Boc tert-butyl group) and δ 4.2–4.5 ppm (C2 and C4 protons). Coupling constants (e.g., J2,4 = 6–8 Hz) confirm trans-configuration .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 4-position influence the compound’s conformational dynamics and biological activity?

The CF₃ group induces steric and electronic effects:

  • Conformational Restriction : The bulky CF₃ group stabilizes a chair-like pyrrolidine ring conformation, reducing rotational freedom. This enhances binding affinity to targets like proteases or GPCRs .
  • Hydrophobic Interactions : CF₃ improves membrane permeability (logP ≈ 1.8) and resistance to metabolic oxidation, critical for in vivo studies .
    Case Study : Analogous 4-Ph-pyrrolidine derivatives show 10-fold higher IC₅₀ against cathepsin B compared to non-substituted variants, attributed to enhanced hydrophobic pocket interactions .

Q. What strategies can resolve contradictions in bioactivity data observed across different assay conditions?

Discrepancies often arise from:

  • Solvent Effects : DMSO concentrations >1% can denature proteins. Validate assays using vehicle controls and confirm compound solubility via dynamic light scattering .
  • Redox Interference : The Boc group may hydrolyze under acidic conditions, generating false positives. Include stability tests (e.g., LC-MS post-assay) to verify structural integrity .
  • Target Selectivity : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to distinguish direct binding from nonspecific interactions. For example, SPR confirmed nM affinity for caspase-3, while FP assays showed weaker binding due to fluorescence quenching by CF₃ .

Q. How can computational methods guide the design of derivatives with improved pharmacological properties?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with MMP-13) to identify regions for substitution. The CF₃ group’s electrostatic potential maps suggest optimal sites for introducing hydrogen-bond donors .
  • QSAR Modeling : Correlate substituent bulk (e.g., van der Waals volume) with logD values. Derivatives with 4-OCF₂H groups showed improved BBB penetration (predicted logBB = 0.3) compared to CF₃ (logBB = -0.2) .
  • Docking Studies : Prioritize derivatives with predicted ΔG < -8 kcal/mol for synthesis. For example, 4-difluoromethoxy analogs exhibited superior docking scores against SARS-CoV-2 M<sup>pro</sup> .

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